molecular formula C6H11NO2 B2397979 3-(Hydroxymethyl)-3-methylpyrrolidin-2-one CAS No. 1781900-40-0

3-(Hydroxymethyl)-3-methylpyrrolidin-2-one

Cat. No. B2397979
CAS RN: 1781900-40-0
M. Wt: 129.159
InChI Key: OBVUYDLKWAXYGV-UHFFFAOYSA-N
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Description

The compound “3-(Hydroxymethyl)-3-methylpyrrolidin-2-one” is a type of organic compound . Organic compounds like this often have applications in various fields such as biochemistry, molecular biology, and pharmaceuticals .


Synthesis Analysis

While specific synthesis methods for “3-(Hydroxymethyl)-3-methylpyrrolidin-2-one” were not found, similar compounds are often synthesized through various chemical reactions. For instance, the Richter cyclization was used for the synthesis of 6-halo-3-(hydroxymethyl)cinnolin-4(1H)-ones .


Molecular Structure Analysis

The molecular structure of a compound can be investigated using techniques such as ATR-FTIR spectroscopy, Scanning Electron Microscopy (SEM), and Dynamic Light Scattering (DLS) . These techniques can provide insights into the molecular structure, morphology, and growth mechanism of the compound.

Scientific Research Applications

Synthesis and Development of Imino Sugars

Imino sugar compound 3, derived from 3-(Hydroxymethyl)-3-methylpyrrolidin-2-one, has been synthesized through alternative routes starting from ribose and d-serine. This compound was prepared in five steps from d-serine, achieving a 50% overall yield. It was further converted into (2R,3R,4S)-2-(hydroxymethyl)-4-methylpyrrolidine-3,4-diol in three steps with a 23% overall yield, demonstrating its potential in synthesizing complex imino sugars (Kotian et al., 2011).

Novel Protocols in Organic Chemistry

A new protocol involving the reductive ring closure and O-deprotection of gamma-acetoxy-alpha-chloroketimines led to the synthesis of 3-amino-2-methylpyrrolidines. This process included a ring expansion into 3-bromopyrrolidines and a nucleophilic displacement by azide towards 3-azidopyrrolidines, culminating in the formation of 3-amino-2-methylpyrrolidines, a new formal synthesis pathway for the antipsychotic emonapride (D’hooghe et al., 2009).

Fragmentation Reactions in Organic Synthesis

A study on 2-aryl-3-(hydroxymethyl)-1-methylpyrrolidines revealed that a fragmentation reaction occurs at room temperature when these compounds interact with arenesulfonyl chlorides and triethylamine. This reaction proceeds through a stepwise mechanism, forming a benzylic cation, as elucidated by a PM3 semiempirical study (Rosende et al., 1997).

Microwave-Assisted Synthesis of Antitumor and Antimicrobial Compounds

A novel antitumor and antimicrobial compound, (3E)-5-hydroxy-1-isopropyl-3-[(5-methyl-2-thienyl)methylene]-5-phenylpyrrolidin-2-one, was synthesized using microwave-assisted, chemoselective, solvent-free reactions. This method demonstrated efficiency, eco-friendliness, and high yield, indicating its potential in the development of new therapeutic agents (Azmy et al., 2018).

Utility in Organic Synthesis

N-methylpyrrolidin-2-one hydrotribromide (MPHT) has been identified as a modern, environmentally friendly reagent with broad applicability in organic synthesis. It is used in bromination reactions, oxidation and epoxide ring-opening reactions, and in converting alkenes to aziridines (Jain & Sain, 2010).

Safety and Hazards

The safety and hazards associated with a compound depend on its specific properties. For similar compounds, safety data sheets provide information on hazards, safe handling practices, and emergency procedures .

properties

IUPAC Name

3-(hydroxymethyl)-3-methylpyrrolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO2/c1-6(4-8)2-3-7-5(6)9/h8H,2-4H2,1H3,(H,7,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBVUYDLKWAXYGV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCNC1=O)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

129.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Hydroxymethyl)-3-methylpyrrolidin-2-one

CAS RN

1781900-40-0
Record name 3-(hydroxymethyl)-3-methylpyrrolidin-2-one
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